![molecular formula C7H10N6O2 B15214145 2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol CAS No. 63590-61-4](/img/structure/B15214145.png)
2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of carbodiimides with diazo compounds, leading to the formation of the triazole ring through a nucleophilic addition/cyclization process . This reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a CDK2 inhibitor.
Uniqueness
2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol is unique due to its specific substitution pattern and the presence of the methoxyethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
63590-61-4 |
|---|---|
Fórmula molecular |
C7H10N6O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-[(5-aminotriazolo[4,5-d]pyrimidin-3-yl)methoxy]ethanol |
InChI |
InChI=1S/C7H10N6O2/c8-7-9-3-5-6(10-7)13(12-11-5)4-15-2-1-14/h3,14H,1-2,4H2,(H2,8,9,10) |
Clave InChI |
DKXDLMZLOIOPFF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=N1)N)N(N=N2)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


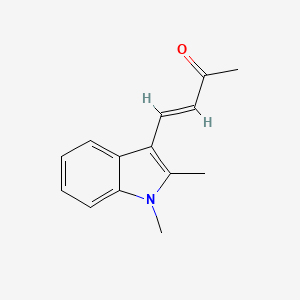
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)

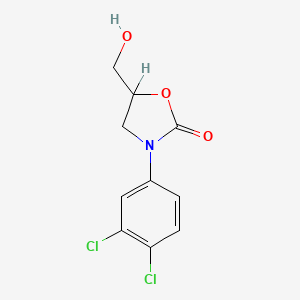
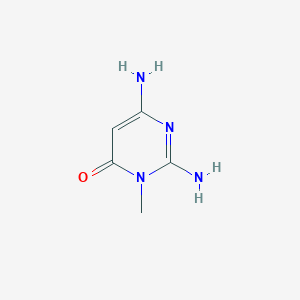
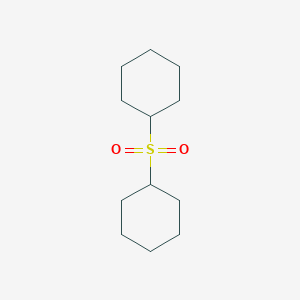
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
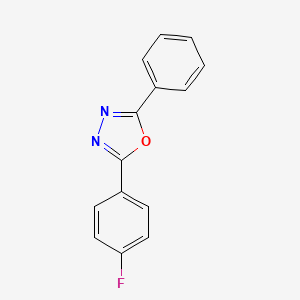
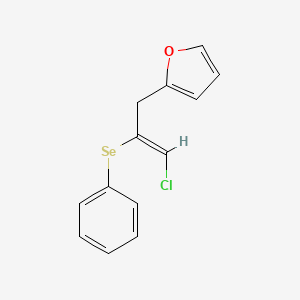
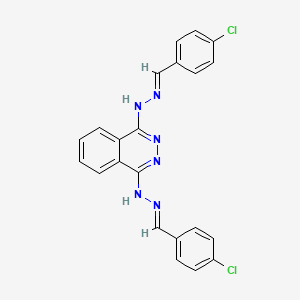
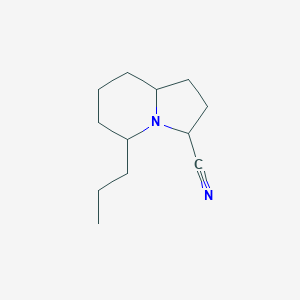
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

